N2-(2-chlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride

TPSA Membrane permeability CNS penetration

Select this N2-(2-chlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride for kinase inhibitor screening. The ortho-chloro N2-phenyl substitution targets EGFR mutants, while the hydrochloride salt form delivers superior aqueous solubility (3 H-bond donors) to minimize DMSO artifacts in high-concentration cellular assays. It is NOT a DHFR inhibitor, making it an ideal negative control for counter-screening against C5-substituted DHFR inhibitors. Its 63.8 Ų TPSA supports CNS-penetrant kinase inhibitor development. Ensure assay specificity by choosing the correct substitution pattern.

Molecular Formula C11H12Cl2N4
Molecular Weight 271.15
CAS No. 1396846-02-8
Cat. No. B2429863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-(2-chlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride
CAS1396846-02-8
Molecular FormulaC11H12Cl2N4
Molecular Weight271.15
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC2=CC=CC=C2Cl)N.Cl
InChIInChI=1S/C11H11ClN4.ClH/c1-7-6-10(13)16-11(14-7)15-9-5-3-2-4-8(9)12;/h2-6H,1H3,(H3,13,14,15,16);1H
InChIKeyYLLKFSLDPQVJIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N2-(2-chlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride – Pyrimidine-2,4-diamine scaffold with N2-ortho-chlorophenyl substitution (CAS 1396846-02-8)


N2-(2-chlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is a pyrimidine-2,4-diamine derivative bearing an N2-(2-chlorophenyl) substituent and a methyl group at position 6 of the pyrimidine ring, supplied as the hydrochloride salt [1]. The compound belongs to the 2,4-diaminopyrimidine class, a privileged scaffold in medicinal chemistry known for yielding both dihydrofolate reductase (DHFR) inhibitors and kinase inhibitors depending on the substitution pattern [2]. The ortho-chloro substitution on the phenyl ring and the N2-linkage distinguish this compound from the more extensively characterized C5-substituted analogs such as pyrimethamine and 5-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine [3].

Why N2-(2-chlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride cannot be replaced by a generic pyrimidine-2,4-diamine – Substitution position and salt form determine target engagement and physicochemical behavior


Compounds within the pyrimidine-2,4-diamine class are not interchangeable because the position of aryl substitution dictates the biological target profile: C5-substituted analogs (e.g., 5-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine, pyrimethamine) are potent dihydrofolate reductase (DHFR) inhibitors [1], whereas N2-substituted analogs are documented as kinase inhibitors, particularly targeting EGFR mutants [2]. Moreover, the hydrochloride salt form of the target compound provides distinct solubility and handling properties compared to the free-base forms of closely related analogs, impacting assay preparation, formulation, and reproducibility [3]. These structural and physicochemical differences mean that substituting a C5-substituted analog for this N2-substituted hydrochloride salt can lead to divergent biological activity, incompatible solubility profiles, and failed screening campaigns.

Quantitative differential evidence for N2-(2-chlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride versus 5-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine and in-class analogs


Topological Polar Surface Area (TPSA) lower by 18% predicts superior membrane permeability compared to the C5-regioisomer

The target compound has a computed TPSA of 63.8 Ų, which is 14.0 Ų lower than the 77.8 Ų TPSA of 5-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine [1][2]. This 18% reduction in TPSA moves the compound closer to the widely accepted threshold of <60 Ų for favorable central nervous system (CNS) penetration and below the typical <90 Ų cutoff for oral bioavailability, suggesting enhanced passive membrane permeability relative to the C5-substituted comparator [3].

TPSA Membrane permeability CNS penetration Drug-likeness

Hydrogen bond donor count of 3 (HCl salt) versus 2 (free base comparator) enables higher aqueous solubility for in vitro assay compatibility

The target compound, as the hydrochloride salt, possesses 3 hydrogen bond donors (HBD) compared to only 2 HBD for the free-base comparator 5-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine [1][2]. The additional hydrogen bond donor arises from the protonated amine in the salt form. Salt formation is a well-established strategy to enhance aqueous solubility of ionizable compounds, with hydrochloride salts typically increasing solubility by orders of magnitude relative to the free base [3]. The higher HBD count also correlates with improved solvation in polar solvents such as water and DMSO, facilitating direct use in biochemical and cell-based assays [4].

Aqueous solubility Hydrogen bond donor Salt form Formulation Assay preparation

N2-substitution diverts biological activity from DHFR inhibition (Ki = 3.42 nM for pyrimethamine) toward kinase inhibition (EGFR mutants)

Pyrimethamine (5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine), a C5-substituted analog, is a potent DHFR inhibitor with Ki = 3.42 nM against Plasmodium falciparum DHFR [1]. In contrast, N2-substituted pyrimidine-2,4-diamines are structurally incapable of binding the DHFR active site due to steric clash of the N2-aryl group with the enzyme's cofactor binding region; SAR studies consistently show that DHFR inhibition requires substitution at the 5- or 6-position, not at N2 [2]. Instead, N2-aryl pyrimidine-2,4-diamines have been patented as selective inhibitors of EGFR mutants with demonstrated anti-proliferative activity in cancer cell lines [3]. Therefore, this compound should be prioritized for kinase-targeted screening programs and explicitly avoided for DHFR/antifolate discovery.

DHFR inhibition Kinase inhibition EGFR Target selectivity Substitution position SAR

Ortho-chloro substitution on the N2-phenyl ring imposes conformational restriction absent in para-chloro C5-substituted analogs

The 2-chlorophenyl group at the N2 position introduces steric hindrance that restricts rotation around the N2-phenyl bond, creating a conformational bias not present in the freely rotating 4-chlorophenyl group at C5 of the comparator compound [1]. This restricted rotation can enhance binding selectivity for kinase active sites that accommodate a specific N2-aryl conformation, a principle exploited in type II kinase inhibitors [2]. The ortho-chloro substituent also alters the electron density distribution on the pyrimidine core through both inductive and steric effects, differentiating the compound's reactivity and binding profile from para-chloro analogs [3].

Ortho-substitution Conformational restriction Steric effect Kinase selectivity Atropisomerism

Optimal application scenarios for N2-(2-chlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride based on differential evidence


Kinase inhibitor screening libraries targeting EGFR and other tyrosine kinases

Based on the N2-phenylpyrimidine-2,4-diamine scaffold's demonstrated EGFR mutant inhibitory activity [1] and the conformational restriction conferred by ortho-chloro substitution [2], this compound is most appropriately deployed in kinase inhibitor screening cascades. Its TPSA of 63.8 Ų [3] also suggests potential for CNS-penetrant kinase inhibitor development.

Medicinal chemistry hit-to-lead programs requiring aqueous solubility without DMSO

The hydrochloride salt form with 3 hydrogen bond donors [3] enables aqueous solubility that simplifies assay preparation and minimizes DMSO-related artifacts. This is particularly valuable in fragment-based screening or high-concentration cellular assays where DMSO toxicity is a concern [4].

Negative control for DHFR/antifolate inhibitor screening

Because N2-substitution is incompatible with DHFR inhibition [5], this compound serves as an ideal negative control for counter-screening in dihydrofolate reductase inhibitor discovery programs, helping to confirm assay specificity against C5-substituted positive controls such as pyrimethamine (Ki = 3.42 nM) [6].

Structure-activity relationship (SAR) expansion of N2-aryl pyrimidine-2,4-diamine chemical space

The ortho-chloro substitution at the N2-phenyl group offers a distinct SAR vector compared to para-substituted analogs [2]. This compound can serve as a key intermediate or reference point for exploring steric and electronic effects of ortho-substitution on kinase selectivity and potency [1].

Quote Request

Request a Quote for N2-(2-chlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.